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Compound Name:
(3-(Methoxycarbonyl)-5-

methylphenyl)boronic acid

Cat. No.: B1369436 Get Quote

An In-depth Technical Guide to (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid for

Advanced Research

Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists,

and drug development professionals on the synthesis, application, and handling of (3-
(Methoxycarbonyl)-5-methylphenyl)boronic acid. It aims to provide not only procedural

details but also the underlying scientific principles and field-proven insights to empower

researchers in their synthetic endeavors.

Introduction: A Versatile Building Block in Modern
Synthesis
(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid is a substituted arylboronic acid that has

emerged as a crucial building block in organic synthesis. Its unique trifunctional nature—

featuring a boronic acid group for cross-coupling, an electron-withdrawing methoxycarbonyl

group, and an electron-donating methyl group—provides a nuanced electronic profile that

chemists can exploit for the targeted synthesis of complex molecules.

Boronic acids are most renowned for their role in the palladium-catalyzed Suzuki-Miyaura

cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1]
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This reaction is a cornerstone of modern medicinal chemistry, enabling the construction of

biaryl and hetero-biaryl scaffolds that are prevalent in many pharmaceuticals.[2][3] This guide

will delve into the core properties of (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid, its

application in the Suzuki-Miyaura reaction with detailed mechanistic and practical insights, and

best practices for its use.

Physicochemical Properties and Characterization
The precise identity and purity of starting materials are paramount for reproducible and

successful synthetic outcomes. The key properties of (3-(Methoxycarbonyl)-5-
methylphenyl)boronic acid are summarized below.

Property Value Source(s)

Molecular Weight 193.99 g/mol [4][5][6]

Molecular Formula C₉H₁₁BO₄ [4][5][6]

CAS Number 929626-18-6 [5][6]

Appearance White to off-white solid [4]

Synonyms

[3-(Methoxycarbonyl)-5-

methylphenyl]boronic acid; 3-

(Dihydroxyboryl)-5-

methylbenzoic acid methyl

ester

[4]

Storage Conditions Inert atmosphere, 2-8°C [6]

Trustworthiness through Validation: Before use, it is critical to validate the identity and purity of

the reagent. Standard analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to

confirm the chemical structure. The proton NMR will show characteristic aromatic signals, a

singlet for the methyl group, a singlet for the methoxy group, and a broad singlet for the

B(OH)₂ protons.

Mass Spectrometry (MS): To confirm the molecular weight.
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Purity Analysis: High-Performance Liquid Chromatography (HPLC) is often used to

determine purity, which should typically be >95% for use in sensitive catalytic reactions.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The primary application of (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid is as a

nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form a new C(sp²)–C(sp²)

bond.[1][7]

Mechanistic Insights: The "Why" Behind the Reaction
Understanding the catalytic cycle is essential for troubleshooting and optimizing reaction

conditions. The reaction proceeds through a well-established palladium-catalyzed cycle

involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Pd(0)L₂
(Active Catalyst)

Oxidative Addition Ar-X
Ar-Pd(II)-X(L₂)
(Palladacycle)Transmetalation

Ar'B(OH)₂
(Base)

Ar-Pd(II)-Ar'(L₂)

Reductive Elimination  
Ar-Ar'

(Product)
Catalyst

Regeneration

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the

electrophile (Ar-X), forming a Pd(II) complex. The reactivity order for halides is typically I > Br

> OTf >> Cl.[1]
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Transmetalation: This is the crucial step where the organic group from the boronic acid is

transferred to the palladium center. A base (e.g., K₃PO₄, K₂CO₃) is required to activate the

boronic acid, forming a more nucleophilic boronate species [R-B(OH)₃]⁻.

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are

expelled as the final biaryl product, regenerating the active Pd(0) catalyst which re-enters the

cycle.

Expertise in Action: The electronic nature of the (3-(Methoxycarbonyl)-5-
methylphenyl)boronic acid influences its reactivity. The electron-withdrawing

methoxycarbonyl group can decrease the nucleophilicity of the aryl ring, potentially slowing the

transmetalation step. Conversely, the electron-donating methyl group partially mitigates this

effect. This electronic balance makes the choice of ligand and base particularly important to

facilitate efficient transmetalation.

Experimental Protocol: A Self-Validating System
This protocol provides a robust starting point for coupling (3-(Methoxycarbonyl)-5-
methylphenyl)boronic acid with a generic aryl bromide.
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Reaction Setup (Inert Atmosphere)

Reaction Execution

Workup & Purification

1. Add Aryl Bromide (1.0 eq),
Boronic Acid (1.2-1.5 eq),

and Base (e.g., K₂CO₃, 2.0 eq)
to a dry flask.

2. Evacuate and backfill
with Argon/Nitrogen (3x).

3. Add anhydrous solvent
(e.g., Dioxane/Toluene) and

degassed water.

4. Add Pd catalyst & ligand
(e.g., Pd(PPh₃)₄, 2-5 mol%).

5. Heat mixture with stirring
(e.g., 80-100 °C).

6. Monitor progress by
TLC or LC-MS.

7. Cool to room temperature,
dilute with Ethyl Acetate.

8. Wash with H₂O and brine.

9. Dry organic layer (Na₂SO₄),
filter, and concentrate.

10. Purify by column chromatography.

Click to download full resolution via product page

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
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Step-by-Step Methodology:

Reaction Setup (Under Inert Atmosphere):

To a dry Schlenk flask, add the aryl halide (1.0 equiv.), (3-(Methoxycarbonyl)-5-
methylphenyl)boronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ or K₃PO₄

(2.0-3.0 equiv.).[8]

Causality: Using a slight excess of the boronic acid ensures complete consumption of the

potentially more expensive aryl halide. The base is critical for the transmetalation step.[2]

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three

times to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Add the anhydrous, degassed solvent system (e.g., 1,4-dioxane/water 4:1).

Causality: While the reaction can be run under anhydrous conditions, the presence of

water often accelerates the reaction by aiding in the dissolution of the base and formation

of the active boronate species.[2]

Add the palladium catalyst and ligand (e.g., Pd(PPh₃)₄, 2-5 mol%).

Reaction Execution:

Heat the reaction mixture to 70-100 °C with vigorous stirring.

Monitor the reaction's progress by TLC or LC-MS until the starting aryl halide is consumed

(typically 2-24 hours).[8]

Workup and Purification:

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

Transfer to a separatory funnel and wash with water and then with brine to remove the

inorganic base and salts.[8]

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to isolate the

desired biaryl compound.

Synthesis and Handling
Representative Synthetic Route
While typically purchased from commercial suppliers, understanding the synthesis of this

reagent is valuable. A common laboratory-scale synthesis involves the lithiation of an

appropriate aryl bromide followed by trapping with a borate ester and subsequent acidic

hydrolysis.

Methyl 3-bromo-5-methylbenzoate

1. Dissolve in dry THF,
cool to -78 °C.

2. Add n-BuLi dropwise
(maintain T < -70 °C).

3. Quench with Triisopropyl borate.

4. Warm to RT, add aq. HCl
and stir.

(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid
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Caption: A plausible synthetic workflow for the target boronic acid.

This procedure is analogous to the synthesis of similar compounds like 3-

methoxyphenylboronic acid.[9] The key is maintaining anhydrous conditions and low

temperatures during the lithiation and borylation steps to prevent side reactions.

Safe Handling and Storage
Handling: (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid should be handled in a

well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses,

gloves, and a lab coat, is mandatory.

Storage: As recommended by suppliers, the compound should be stored under an inert

atmosphere (Argon or Nitrogen) at 2-8°C to prevent degradation.[6] Boronic acids can

undergo self-condensation (trimerization) to form boroxines upon dehydration, which can

affect reactivity. Storing in a cool, dry, and inert environment minimizes this process.

Conclusion
(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid is a highly valuable and versatile

reagent for synthetic chemists. Its well-defined structure and predictable reactivity in the

Suzuki-Miyaura cross-coupling reaction make it an indispensable tool for constructing the

complex biaryl cores of potential drug candidates and advanced materials. By understanding

the mechanistic principles behind its application and adhering to rigorous experimental and

handling protocols, researchers can effectively leverage this building block to advance their

scientific objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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